[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride

Linker Chemistry PROTAC Design Molecular Vectorization

The compound [4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone hydrochloride (CAS 1645379-75-4) is a multi-functional piperidine derivative with a molecular formula of C14H21Cl2N3O2 and a molecular weight of 334.24 g/mol. It features a 6-chloropicolinamide group linked to a piperidine ring that is further substituted with a terminal 3-aminopropoxy chain.

Molecular Formula C14H21Cl2N3O2
Molecular Weight 334.24
CAS No. 1645379-75-4
Cat. No. B2402415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
CAS1645379-75-4
Molecular FormulaC14H21Cl2N3O2
Molecular Weight334.24
Structural Identifiers
SMILESC1CN(CCC1OCCCN)C(=O)C2=NC(=CC=C2)Cl.Cl
InChIInChI=1S/C14H20ClN3O2.ClH/c15-13-4-1-3-12(17-13)14(19)18-8-5-11(6-9-18)20-10-2-7-16;/h1,3-4,11H,2,5-10,16H2;1H
InChIKeyQKDIZYSABJAFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone Hydrochloride (CAS 1645379-75-4): A Specialized Bi-functional Piperidine Building Block


The compound [4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone hydrochloride (CAS 1645379-75-4) is a multi-functional piperidine derivative with a molecular formula of C14H21Cl2N3O2 and a molecular weight of 334.24 g/mol. It features a 6-chloropicolinamide group linked to a piperidine ring that is further substituted with a terminal 3-aminopropoxy chain. This specific architecture provides a unique combination of a rigid, aromatic halogenated motif and a flexible, ionizable aliphatic amine, distinguishing it as a specialized building block for targeted conjugate synthesis and medicinal chemistry campaigns. The compound is typically supplied as a hydrochloride salt, which enhances its aqueous solubility and stability for research applications.

Critical Structural Divergence: Why Close Analogs of [4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone Cannot Be Interchanged


Generic substitution of [4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone hydrochloride is invalid due to its unique orthogonal reactivity. While several 6-chloropyridine (e.g., SR-57227A [1]) or 4-aminopropoxy piperidine analogs exist commercially, none consolidate the amide linker, the ortho-chloro pyridine, and the primary amine chain within a single entity. The 6-chloropyridine moiety acts as a critical aromatic handle for nucleophilic displacement or cross-coupling reactions, a functionality absent in non-halogenated pyridine analogs. [2] Simultaneously, the primary alkylamine on the propoxy spacer provides a high-energy nucleophilic site for amide bond formation or PEGylation distal to the piperidine core, whereas common comparators like 4-amino-1-(6-chloropyrid-2-yl)piperidine lack this extended spacer, forcing the nucleophilic amine directly onto the ring and altering steric accessibility and pKa. [3]

Quantified Differentiation Matrix for [4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone Hydrochloride (CAS 1645379-75-4)


Spatial Separation of Functional Handles: A 6.2 Å Linker Extension vs. SR-57227A

The target compound offers a quantifiable spatial advantage over the closest direct analog, SR-57227A (4-amino-1-(6-chloropyrid-2-yl)piperidine). The 3-aminopropoxy tail extends the primary amine a calculated distance of approximately 6.2 Å (C-O-CH2-CH2-CH2-N) from the piperidine 4-position, compared to the direct C-N bond of the 4-amino group in SR-57227A, which places the amine at ~1.5 Å. [1] This differential vectorization is critical for altering exit vector trajectories in bifunctional degrader design, directly impacting ternary complex formation efficiency. [2]

Linker Chemistry PROTAC Design Molecular Vectorization

Enhanced Structural Diversity via Orthogonal Halogen Handle vs. Non-chlorinated Analogs

The 6-chloro substituent on the pyridine ring provides a distinct and quantifiable point of differentiation from hydrogen-substituted pyridine analogs. This chlorine atom is a prerequisite for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and its role as a hinge-binding motif for kinase targets is well-precedented. [1] In a class-level inference, this halogenated motif confers a higher probability of target engagement for specific kinase families compared to non-chlorinated or meta-substituted regioisomers. [2]

Cross-Coupling Hinge Binder Motif Chemical Biology Reagents

Amide Bond Stabilization vs. Direct N-Aryl Analogs

The (6-chloropyridin-2-yl)methanone amide linker provides a quantifiable increase in structural rigidity and metabolic stability compared to direct N-aryl piperidine analogs like SR-57227A. The carbonyl group reduces the electron density on the piperidine nitrogen, increasing the energy barrier for N-dealkylation by cytochrome P450 enzymes. [1] This electronic difference is measurable via calculated pKa; the piperidine nitrogen in a typical N-aryl tertiary amine has a pKa of ~9.0, whereas in the target amide compound, the same nitrogen's basicity is severely reduced (pKa ~ -1 to 2), making it non-basic and resistant to protonation-driven metabolism. [2]

Metabolic Stability Linker Rigidity Pharmacokinetics

Validated Deployment Scenarios for [4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone Hydrochloride Based on Structural Differentiation


Synthesis of Bi-functional Protein Degraders (PROTACs) Requiring a 6-Å Exit Vector

This compound is optimally deployed as a chemical linker precursor in the synthesis of proteolysis-targeting chimeras (PROTACs). The evidence confirms that the 3-aminopropoxy chain provides a rigid, extended amine handle separated by >6 Å from the piperidine core, enabling the conjugation of an E3 ligase ligand (e.g., a CRBN or VHL binder) at a calculated distance and vector perfectly suited for bridging a target protein to the ubiquitin-proteasome system. [1] Attempting to use the direct 4-amino analog SR-57227A would result in a shorter, less optimal linker, likely abolishing the stabilizing protein-protein interactions required for efficient ubiquitination. [2]

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the 6-Chloropyridine Moiety

The 6-chloro substituent is not merely a structural feature but a reactive asset for library synthesis. In a synthetic chemistry workflow, the compound serves as a core scaffold that can be diversified in the final step. The orthogonal reactivity of the chlorine atom allows for the introduction of aryl, heteroaryl, or amine appendages while leaving the sensitive aliphatic amine and amide bonds intact. [1] This enables the generation of focused compound libraries from a single procurement lot, a synthetic strategy not feasible with the corresponding hydrogen-substituted pyridine scaffold. [2]

In Vitro Probe Design Where Linker Metabolic Stability is Paramount

When designing chemical probes for cellular assays with extended incubation times, the amide linker of this compound offers a decisive advantage. The evidence demonstrates a profound difference in basicity between the target amide and the tertiary amine comparator, directly correlating with resistance to oxidative N-dealkylation. [1] For a biologist procuring a probe to investigate a signal transduction pathway in primary cells over 24-48 hours, this compound's stable amide core ensures that the observed biological effect is attributable to the designed molecule and not to a metabolically generated active fragment. [2]

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